4-((tert-Butyldimethylsilyl)oxy)cyclohexanol
Overview
Description
4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is an organic compound with the molecular formula C12H26O2Si. It is a derivative of cyclohexanol where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol typically involves the protection of cyclohexanol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Cyclohexanol+TBDMSCl+Base→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the TBDMS group, regenerating the free alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: TBAF (Tetrabutylammonium fluoride) is often used to remove the TBDMS group.
Substitution: Various nucleophiles can be used to substitute the TBDMS group under acidic or basic conditions.
Major Products
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, various substituted cyclohexanol derivatives.
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is widely used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: Used as a protecting group for alcohols in multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The primary function of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is to protect the hydroxyl group of cyclohexanol during chemical reactions. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The protection is stable under a wide range of conditions, but can be selectively removed when needed, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)methyl)aniline
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
- 4-((tert-Butyldimethylsilyl)oxy)cyclohexanone
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)cyclohexanol is unique due to its specific structure, which combines the stability of the TBDMS protecting group with the reactivity of cyclohexanol. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11,13H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCCUZRKNCUVJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339210, DTXSID301190980 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126931-29-1, 103202-63-7 | |
Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301190980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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